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Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]pyridine

Cat. No.: B1345710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-[2-
(Methylamino)ethyl]pyridine (CAS No: 55496-55-4), a compound of interest in

pharmaceutical research and organic synthesis. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for 4-[2-(Methylamino)ethyl]pyridine are summarized in the tables

below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Due to the limited availability of public experimental ¹H NMR data with full assignments, the

following table presents predicted chemical shifts. These predictions are based on

computational algorithms and should be used as a reference guide for experimental

verification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1345710?utm_src=pdf-interest
https://www.benchchem.com/product/b1345710?utm_src=pdf-body
https://www.benchchem.com/product/b1345710?utm_src=pdf-body
https://www.benchchem.com/product/b1345710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Pyridine H-2, H-6 8.50 d 5.9

Pyridine H-3, H-5 7.15 d 5.9

-CH₂- (ethyl, adjacent

to pyridine)
2.85 t 7.5

-CH₂- (ethyl, adjacent

to NH)
2.75 t 7.5

N-CH₃ 2.45 s -

N-H - (variable) br s -

¹³C NMR

The following table is based on available spectral data.

Carbon Assignment Chemical Shift (δ, ppm)

Pyridine C-4 ~149.8

Pyridine C-2, C-6 ~149.6

Pyridine C-3, C-5 ~123.8

-CH₂- (ethyl, adjacent to pyridine) ~35.5

-CH₂- (ethyl, adjacent to NH) ~52.0

N-CH₃ ~36.5

Infrared (IR) Spectroscopy
The key absorption bands observed in the IR spectrum of 4-[2-(Methylamino)ethyl]pyridine
are presented below.[1]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~3300 Medium, Broad N-H Stretch (secondary amine)

~3020 Medium C-H Stretch (aromatic)

~2940, ~2850 Strong C-H Stretch (aliphatic)

~1600, ~1560 Strong C=C Stretch (pyridine ring)

~1410 Medium C-H Bend (aliphatic)

~1000 Medium Ring Vibration (pyridine)

~810 Strong
C-H Out-of-plane Bend

(aromatic)

Mass Spectrometry (MS)
The mass spectrum was obtained by electron ionization (EI).[1]

m/z Relative Intensity (%) Fragment Assignment

136 15 [M]⁺ (Molecular Ion)

121 5 [M - CH₃]⁺

93 100
[M - C₂H₄N]⁺ (Tropylium-like

ion)

44 40 [CH₃NHCH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
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A sample of 4-[2-(Methylamino)ethyl]pyridine (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400

MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10

ppm, and a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-

noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger

number of scans are necessary due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is typically employed to simplify the ¹³C spectrum to single lines for each unique

carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A small drop of the neat liquid sample of 4-[2-(Methylamino)ethyl]pyridine is

placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is

placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range

(typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is performed by introducing a small amount of

the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion

probe or a gas chromatograph (GC) inlet. In the ion source, the sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The resulting positively charged ions are then accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records

the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Relationship of Spectroscopic Data to Molecular Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Caption: Relationship between spectroscopic data and the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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